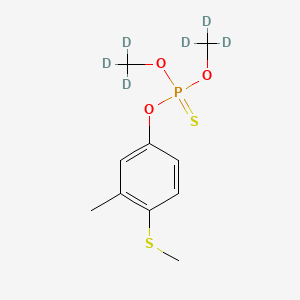

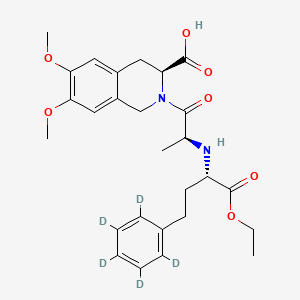

Fenthion-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fenthion-d6 is a synthetic organophosphate insecticide and acaricide used in agricultural and forestry applications. It is a chiral compound, which means that it has two forms, a dextrorotatory form (d-Fenthion-d6) and a levorotatory form (l-Fenthion-d6). Fenthion-d6 is an effective insecticide, but it is also toxic to humans and animals. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this chemical compound.

Aplicaciones Científicas De Investigación

Fenthion (FEN) causes oxidative stress and hepatotoxicity in rats, and Artemisia campestris may alleviate these effects (Sefi et al., 2011).

Dynamic surface-enhanced Raman spectroscopy (D-SERS) and random forests (RF) with variable selection offer a fast, simple, ultrasensitive, and accurate method for detecting fenthion on fruit and vegetable peel (Weng et al., 2018).

Differential pulse voltammetric (DPV) method allows for the determination of fenthion based on the oxidation of its hydrolysis product, using Nafion®-modified glassy carbon electrode (Erdoğdu, 2007).

Fenthion increases gizzard erosion in broiler chicks in a dose-dependent manner (Lavandero et al., 1991).

Curcumin mitigates fenthion-induced testicular toxicity in rats, suggesting its cytoprotective potency against fenthion-induced cytotoxicity (Othman & Abdel-Hamid, 2017).

Human hepatic P450 isoforms, flavin-containing monooxygenases, and aldehyde oxidase play a role in the biotransformation of fenthion (Leoni et al., 2008).

Fenthion exposure in freshwater African catfish results in genotoxicity and oxidative stress responses (Nwani et al., 2017).

A sensitive ELISA method has been developed for analyzing fenthion in fruit samples, demonstrating its potential as an analytical tool for monitoring fenthion residues in agricultural samples (Zhang et al., 2008).

Mecanismo De Acción

Target of Action

Fenthion-d6, like its parent compound Fenthion, is an organothiophosphate insecticide . Its primary targets are various sucking and biting insect pests . It is particularly adept at targeting fruit fly populations .

Mode of Action

Fenthion-d6 operates via cholinesterase enzyme inhibition . This mode of action is common among organophosphates. By inhibiting cholinesterase, an essential enzyme in the nervous system, Fenthion-d6 disrupts nerve functions in insects, leading to their demise .

Biochemical Pathways

The biochemical pathways affected by Fenthion-d6 involve the cholinergic system of insects. The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses. This causes continuous stimulation of the nerves, resulting in symptoms of poisoning and eventually death of the insect .

Pharmacokinetics

It is known that fenthion, the parent compound, is volatile and generally highly soluble in organic solvents . The persistence of Fenthion in soil and water systems depends on local conditions .

Result of Action

The result of Fenthion-d6’s action at the molecular and cellular level is the disruption of normal nerve function in insects. This is due to the inhibition of cholinesterase, leading to an overstimulation of the nerves. At the cellular level, this can cause a range of effects from paralysis to death .

Action Environment

The action, efficacy, and stability of Fenthion-d6 can be influenced by various environmental factors. For instance, sunlight and air can transform Fenthion into its sulfoxide and sulfone oxidation products within one to three days . These products are rapidly decomposed to non-insecticidal compounds . Therefore, the effectiveness of Fenthion-d6 may be reduced in environments with high exposure to sunlight and air .

Propiedades

IUPAC Name |

(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVJTZOFSHSLTO-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenthion-d6 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)